2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S3/c22-21(23,24)13-3-1-4-14(11-13)25-17(28)12-32-20-26-16-7-10-31-18(16)19(29)27(20)8-6-15-5-2-9-30-15/h1-5,7,9-11H,6,8,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCULEQGXYESMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realm of cancer treatment and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Structural Overview
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidine core : This bicyclic structure is known for its pharmacological properties.
- Thiophene ring : Contributes to the compound's electronic properties and biological activity.
- Trifluoromethylphenyl group : Enhances lipophilicity and may improve bioavailability.
IUPAC Name
The IUPAC name for this compound is:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 19.4 ± 0.22 | |
| Compound B | HCT-116 (Colorectal) | 14.5 ± 0.30 | |
| Compound C | PC-3 (Prostate) | 40.0 ± 3.9 |
These findings suggest that the thieno[3,2-d]pyrimidine structure is conducive to anticancer activity.
The mechanism of action for compounds like this one often involves inhibition of key signaling pathways associated with cancer proliferation:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- PI3K Pathway Modulation : Inhibition of the phosphoinositide 3-kinase (PI3K) pathway also contributes to their anticancer effects.
Anti-inflammatory Properties
In addition to anticancer activity, compounds featuring similar structures have been investigated for their anti-inflammatory effects. The presence of the thiophene moiety may enhance interaction with inflammatory mediators, potentially leading to reduced inflammation in various models.
Study on Thieno[3,2-d]pyrimidines
A recent study synthesized a series of thieno[3,2-d]pyrimidines and evaluated their cytotoxicity against several cancer cell lines:
-
Cytotoxicity Testing : The synthesized compounds were tested using MTT assays across multiple cell lines.
- Results indicated that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like doxorubicin.
-
ADME Studies : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies were conducted to predict pharmacokinetic properties:
Property Value GIT Absorption High BBB Permeability No Bioavailability Score 0.55
These results suggest that while these compounds are promising in terms of efficacy, further optimization may be required for improved bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations
The thiophen-2-yl ethyl group in the target compound distinguishes it from phenyl-substituted analogs, possibly enhancing π-π interactions or solubility.
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound and may stabilize ligand-receptor interactions via hydrophobic and dipole interactions, common in kinase inhibitors (e.g., ’s tyrosine kinase inhibitor) .
- Halogen Substituents : Chloro () and fluoro () groups improve membrane permeability and resistance to oxidative metabolism .
Acetamide Tail Variations: Dimethoxy () and methyl/chloro () groups alter steric and electronic profiles, affecting target specificity. For instance, the 2,5-dimethoxyphenyl group in could mimic adenosine triphosphate (ATP) in kinase binding sites.
Research Findings and Implications
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution (e.g., alkylation of thiols with chloroacetamides, as in ) or condensation reactions ( ).
- Bioactivity Clustering : highlights that structural similarity correlates with bioactivity profiles. The target compound’s CF₃ and thiophene groups may align it with kinase inhibitors (e.g., ), though experimental validation is needed.
- Toxicity Considerations : Substituents like chlorine () and fluorine () may reduce toxicity risks compared to unmodified aryl groups, as inferred from TRI data () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
